methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a bifunctional thiophene scaffold linked via a sulfamoyl bridge. The structure includes:
- Thiophene rings: Two substituted thiophene moieties, one bearing a methyl ester group and the other a 3-cyclopropyl-1,2,4-oxadiazole substituent.
- Sulfamoyl linkage: A sulfonamide group (-SO₂-NH-) connecting the thiophene rings, which may enhance intermolecular interactions or modulate bioavailability.
- 1,2,4-Oxadiazole: A five-membered heterocycle with nitrogen and oxygen atoms, known for metabolic stability and pharmacological relevance .
The methyl ester group may serve as a prodrug feature, enhancing solubility for in vivo studies.
Properties
IUPAC Name |
methyl 3-[[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S3/c1-22-15(19)12-10(5-7-25-12)26(20,21)18-9-4-6-24-11(9)14-16-13(17-23-14)8-2-3-8/h4-8,18H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURXOUKBLKUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, and Sirtuin 2 inhibitors.
Mode of Action
Compounds with a 1,2,4-oxadiazole motif are known to interact with their targets through hydrogen bond acceptor properties. This is due to the electronegativities of nitrogen and oxygen, where nitrogen has been a stronger hydrogen bond acceptor than oxygen.
Biological Activity
Methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a thiophene core, sulfamoyl group, and a cyclopropyl-substituted oxadiazole. The molecular formula is C15H16N4O4S2. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives and oxadiazoles. The process may include:
- Formation of the Oxadiazole: Cyclopropyl-substituted oxadiazoles are synthesized using cyclization reactions involving appropriate precursors.
- Sulfamoylation: The introduction of the sulfamoyl group can be achieved through nucleophilic substitution reactions.
- Final Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of acid catalysts.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and oxadiazole rings have shown effectiveness against various bacterial strains. A study demonstrated that related compounds displayed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, analogs have been reported to induce apoptosis in human cancer cell lines at concentrations as low as 5 µM .
The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the oxadiazole moiety may enhance binding affinity to target proteins due to its electron-withdrawing characteristics, influencing the overall pharmacodynamics.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A series of experiments were conducted to evaluate the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the thiophene ring significantly impacted activity levels, with certain derivatives achieving over 90% inhibition at sub-micromolar concentrations. -
Case Study on Anticancer Activity:
In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 15 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate with structurally or functionally related compounds from the provided evidence.
Structural and Functional Comparisons
Key Observations
Heterocyclic Core Variations: The target compound uses thiophene rings and sulfamoyl bridges, whereas thiazol-5-ylmethyl derivatives employ thiazole-carbamate motifs. The patented oxadiazole-imidazolidinedione shares the 1,2,4-oxadiazole group with the target compound but incorporates a trifluoromethyl group and morpholinoethyl side chain. These features likely enhance lipophilicity and bioavailability compared to the target’s cyclopropyl substituent.
Substituent Effects :
- Cyclopropyl vs. Trifluoromethyl : The cyclopropyl group in the target compound may improve membrane permeability due to its hydrophobic character, whereas the trifluoromethyl group in the patented compound offers electron-withdrawing effects and metabolic resistance.
- Methyl Ester vs. Carbamate : The methyl ester in the target compound could act as a prodrug, while carbamates in thiazol derivatives may increase hydrolytic stability but reduce solubility.
Biological Implications: The sulfamoyl linker in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes), similar to the hydroperoxy group in thiazol derivatives . The absence of morpholinoethyl or imidazolidinedione groups (as in the patented compound ) suggests the target compound may have a narrower spectrum of activity but fewer off-target interactions.
Data Table: Structural and Pharmacokinetic Attributes
Research Findings and Limitations
- Structural Insights : The target compound’s synthesis likely involves Suzuki-Miyaura coupling for thiophene assembly and sulfamoylation, as inferred from analogous heterocyclic syntheses .
- Gaps in Evidence: No direct biological or crystallographic data for the target compound is provided. Comparisons rely on structural analogs and patent disclosures.
- Future Directions : Experimental studies on solubility, enzyme inhibition, and in vivo efficacy are needed to validate hypotheses derived from structural comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
